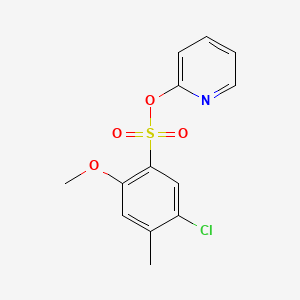

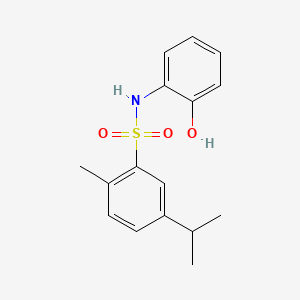

![molecular formula C14H13NO3 B604353 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 141945-41-7](/img/structure/B604353.png)

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a chemical compound with the molecular formula C14H13NO3. It is not intended for human or veterinary use and is available for research use only .

Synthesis Analysis

The synthesis of similar compounds has been extensively studied. For instance, the synthesis of a series of pyrido[3,2,1-ij]quinoline-6-carboxanilides was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13NO3. Further analysis of the molecular structure would require more specific data or computational modeling.Physical and Chemical Properties Analysis

The molecular weight of this compound is 243.26g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the retrieved sources .Applications De Recherche Scientifique

Anticorrosive Materials

Quinoline Derivatives as Corrosion Inhibitors : Quinoline and its derivatives are widely recognized for their anticorrosive properties. They effectively adsorb onto metallic surfaces, forming stable chelating complexes that protect against corrosion. This is particularly relevant in industrial applications where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).

Synthetic Chemistry

Synthesis of Pyrimido[4,5-b]quinolines : Research on the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives highlights the versatility of quinoline frameworks in producing biologically active compounds. These synthetic routes offer a foundation for developing new derivatives with potential therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Drug Discovery and Development

Dipeptidyl Peptidase IV Inhibitors : Quinoline derivatives are explored for their therapeutic applications, notably as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes mellitus. This application underscores the medicinal chemistry relevance of quinoline scaffolds in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Neuroprotection

Kynurenines in Central Nervous System Disorders : The kynurenine pathway of tryptophan metabolism, involving quinolinic and kynurenic acids, plays a significant role in neurological disorders. Manipulating this pathway offers therapeutic strategies for neuroprotection, highlighting the biochemical significance of quinoline derivatives in neuroscience (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).

Catalysis and Synthetic Applications

Hybrid Catalysts in Organic Synthesis : Research on the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share structural motifs with quinoline derivatives, illustrates the evolving methodologies in organic synthesis that could be relevant to your compound of interest. These catalysts enable efficient and environmentally friendly synthetic routes (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXMOXGXKOHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

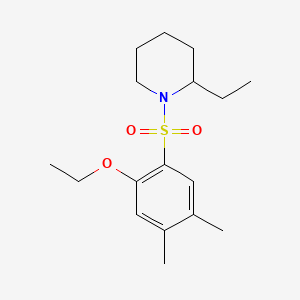

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

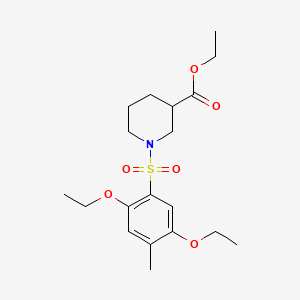

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

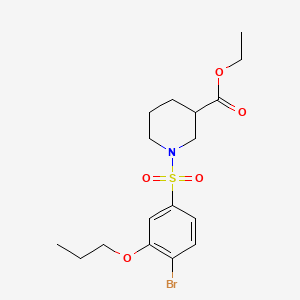

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)

![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B604285.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)

![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B604289.png)

![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)

![N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B604291.png)